molecular formula C8H5BF3NO2 B1463864 4-Cyano-3-(trifluoromethyl)phenylboronic acid CAS No. 915299-32-0

4-Cyano-3-(trifluoromethyl)phenylboronic acid

Cat. No. B1463864
M. Wt: 214.94 g/mol
InChI Key: YBQDFMCBPJKZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-3-(trifluoromethyl)phenylboronic acid is a biochemical reagent that can be used as a biomaterial or organic compound in life science research . It has an empirical formula of C8H5BF3NO2 and a molecular weight of 214.94 .


Synthesis Analysis

The synthesis of 4-Cyano-3-(trifluoromethyl)phenylboronic acid can be achieved through various methods. One such method involves the use of 4-Aminobenzotrifluoride and Bis(pinacolato)diboron . It can also be used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of 4-Cyano-3-(trifluoromethyl)phenylboronic acid can be represented by the SMILES string OB(C1=CC=C(C(F)(F)F)C=C1C#N)O . The InChI code is 1S/C8H5BF3NO2/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-3,14-15H .


Chemical Reactions Analysis

4-Cyano-3-(trifluoromethyl)phenylboronic acid can be used as a reactant in various chemical reactions. For instance, it can be used in site-selective Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical form of 4-Cyano-3-(trifluoromethyl)phenylboronic acid is solid . It has a molecular weight of 214.94 .

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Field : Agrochemical and Pharmaceutical Industries .
    • Application : 4-Cyano-3-(trifluoromethyl)phenylboronic acid is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s used in the synthesis of trifluoromethylpyridines (TFMP) and its derivatives .
    • Method : The synthesis involves various chemical reactions, including vapor-phase reactions .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Hormonal Male Contraception

    • Field : Endocrinology .
    • Application : 4-Cyano-3-(trifluoromethyl)phenylboronic acid is used in the synthesis of a Selective Androgen Receptor Modulator (SARM) for hormonal male contraception .
    • Method : The compound shows high binding affinity and is identified as a full agonist in vitro .
    • Results : In animal models, it has shown to suppress LH and FSH, resulting in depletion of intratesticular testosterone and suppression of spermatogenesis .
  • Organic Synthesis

    • Field : Organic Chemistry .
    • Application : 4-Cyano-3-(trifluoromethyl)phenylboronic acid is used as a reactant in various reactions .
    • Method : It’s used in site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and other reactions .
    • Results : These reactions are key in the synthesis of various organic compounds .
  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry .
    • Application : This compound is used as a boron reagent in Suzuki–Miyaura coupling reactions .
    • Method : The reaction involves the use of a palladium catalyst and a base .
    • Results : The Suzuki–Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
  • Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls

    • Field : Material Science .
    • Application : This compound is used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
    • Method : The synthesis involves palladium-catalyzed cross-couplings .
    • Results : The resulting compounds have potential applications in the field of liquid crystal displays .
  • Site-Selective Suzuki-Miyaura Cross-Coupling Reactions

    • Field : Organic Chemistry .
    • Application : This compound is used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions .
    • Method : The reaction involves the use of a palladium catalyst and a base .
    • Results : These reactions are key in the synthesis of various organic compounds .
  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry .
    • Application : This compound is used as a boron reagent in Suzuki–Miyaura coupling reactions .
    • Method : The reaction involves the use of a palladium catalyst and a base .
    • Results : The Suzuki–Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
  • Synthesis of o-phenylphenols

    • Field : Organic Chemistry .
    • Application : This compound is used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
    • Method : The synthesis involves palladium-catalyzed cross-couplings .
    • Results : The resulting compounds have potential applications in the field of medicinal chemistry .
  • Palladium-catalyzed Direct Arylation Reactions

    • Field : Organic Chemistry .
    • Application : This compound is used as a reactant in palladium-catalyzed direct arylation reactions .
    • Method : The reaction involves the use of a palladium catalyst .
    • Results : These reactions are key in the synthesis of various organic compounds .

Future Directions

4-Cyano-3-(trifluoromethyl)phenylboronic acid can be used as a biochemical reagent in life science research . Its future directions could involve its use in the development of new biochemical materials or organic compounds.

properties

IUPAC Name

[4-cyano-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF3NO2/c10-8(11,12)7-3-6(9(14)15)2-1-5(7)4-13/h1-3,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQDFMCBPJKZJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C#N)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681547
Record name [4-Cyano-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3-(trifluoromethyl)phenylboronic acid

CAS RN

915299-32-0
Record name [4-Cyano-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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